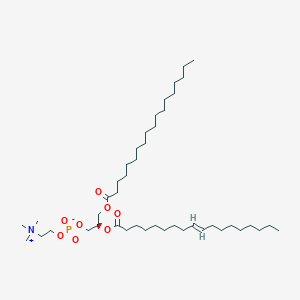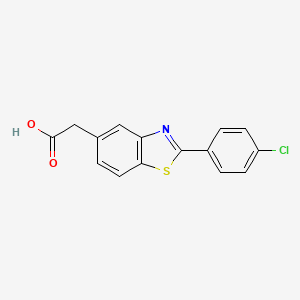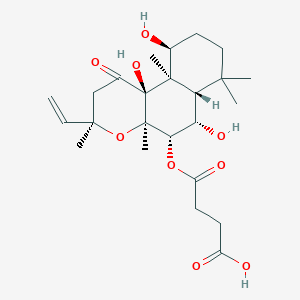
Forskolin Hemisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Forskolin Hemisuccinate is a derivative of forskolin, a labdane diterpenoid extracted from the roots of the plant Coleus forskohlii. Forskolin has been traditionally used in Ayurvedic medicine and is known for its ability to activate adenylyl cyclase, thereby increasing cyclic adenosine monophosphate (cAMP) levels in cells . This compound is synthesized to enhance the solubility and stability of forskolin, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Forskolin Hemisuccinate is synthesized by esterifying forskolin with succinic anhydride. The reaction typically involves dissolving forskolin in an organic solvent such as dichloromethane, followed by the addition of succinic anhydride and a catalytic amount of a base like pyridine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of forskolin from Coleus forskohlii roots, followed by its chemical modification. The extraction process includes methods like column chromatography and hydrotropic extraction to obtain high-purity forskolin . The subsequent esterification with succinic anhydride is carried out in large reactors under controlled conditions to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Forskolin Hemisuccinate undergoes various chemical reactions, including:
Oxidation: Forskolin can be oxidized using agents like hexavalent chromium and ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of forskolin.
Common Reagents and Conditions:
Oxidation: Hexavalent chromium in dimethylformamide-perchloric acid medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridinium chlorochromate in sulfuric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of forskolin with altered biological properties.
Reduction: Reduced forms of forskolin with potential changes in activity.
Substitution: Substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
Forskolin Hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling pathways due to its ability to elevate cAMP levels.
Industry: Utilized in the formulation of dietary supplements, cosmetics, and pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of Forskolin Hemisuccinate involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels . Elevated cAMP levels activate protein kinase A (PKA), which in turn regulates various cellular processes such as metabolism, gene expression, and cell proliferation . This compound’s enhanced solubility allows for more efficient delivery and uptake in biological systems, amplifying its effects.
Comparaison Avec Des Composés Similaires
Forskolin Hemisuccinate is unique due to its improved solubility and stability compared to forskolin. Similar compounds include:
Deacetylforskolin: A derivative with a deacetylated hydroxyl group.
9-Deoxyforskolin: Lacks a hydroxyl group at the 9th position.
1,9-Dideoxyforskolin: Lacks hydroxyl groups at both the 1st and 9th positions.
These derivatives differ in their chemical structure and biological activity, but this compound stands out for its enhanced properties, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C24H36O9 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
4-[[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)/t13-,17-,18-,19-,21-,22-,23+,24-/m0/s1 |
Clé InChI |
GAXOOYZVVOXRCK-OMGLFDDGSA-N |
SMILES isomérique |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCC(=O)O)O)(C)C)O)C)O)C=C |
SMILES canonique |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


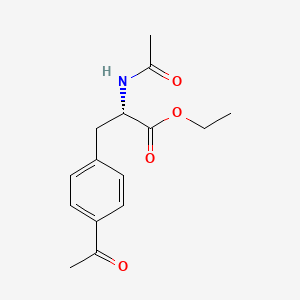
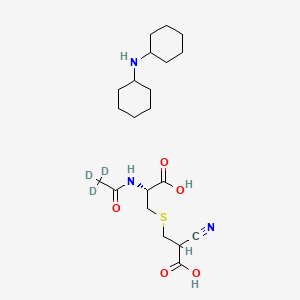
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
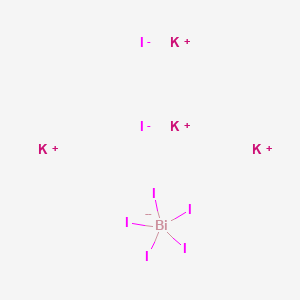
![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
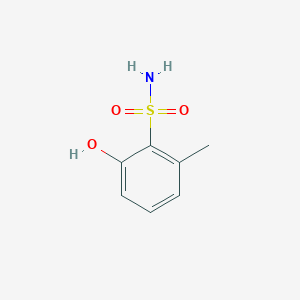
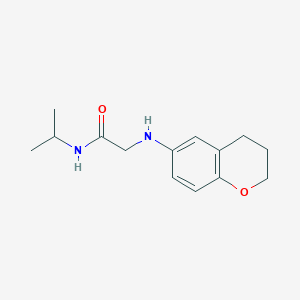

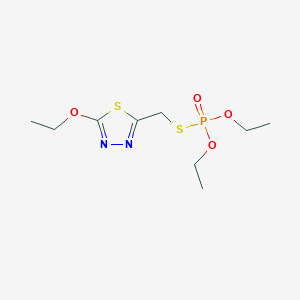
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
